![molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4](/img/structure/B26382.png)
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Overview
Description
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a compound that has been studied for its potential use in the treatment of hepatocellular carcinoma . It has been developed as a histone deacetylase (HDAC) inhibitor .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine involves a scaffold-hopping design and a multicomponent synthesis approach . A total of 29 compounds were achieved with flexible linkers and zinc-binding groups .Molecular Structure Analysis
Molecular docking studies have indicated a unique T-shaped conformation of a specific compound (12k) within the series of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridines with the catalytic domain of HDAC1 .Chemical Reactions Analysis
The compound has been found to exhibit significant therapeutic efficacy in hepatocellular carcinoma (HCC) cell lines and xenograft models . It was found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in HCC models .Scientific Research Applications
Medicinal Chemistry: HDAC Inhibitors for Cancer Treatment
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors . These compounds show promise in treating hepatocellular carcinoma (HCC), with one derivative, compound 12k, demonstrating significant therapeutic efficacy. It inhibits HDAC activity, leading to increased acetylation of histone H3 and α-tubulin, which induces apoptosis and autophagy in cancer cells .
Pharmacology: Drug Development
In pharmacology, these compounds are being explored for their drug development potential. The scaffold-hopping design and multicomponent synthesis approach have yielded a series of compounds with flexible linkers and zinc-binding groups, which are essential features for HDAC inhibitor activity .
Biochemistry: Enzyme Inhibition
Biochemically, the tetrahydrobenzofuro[2,3-c]pyridine scaffold is utilized to create enzyme inhibitors. The molecular docking studies of these compounds reveal unique conformations that interact with the catalytic domain of enzymes, providing insights into enzyme inhibition mechanisms .
Materials Science: Organic Synthesis
In materials science, the compound serves as a building block for organic synthesis. Its derivatives are synthesized through cyclization reactions under acid conditions, leading to new heterocyclic systems that could have applications in material design .
Environmental Science: Potential Ecotoxicological Studies
While direct applications in environmental science are not well-documented, the safety profile and chemical stability of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine suggest potential for ecotoxicological studies to assess environmental impact .
Chemistry: Synthesis of Spiro Compounds
Chemically, the compound is used in the synthesis of spiro[benzofuropyridines], which are a new class of acetylcholinesterase inhibitors. This application is significant in the development of treatments for diseases like Alzheimer’s, where enzyme inhibition plays a crucial role .
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine are currently unknown . More research is required to understand the compound’s impact on cellular pathways and their downstream effects.
Future Directions
The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.
properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | |
CAS RN |
106792-29-4 | |
Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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